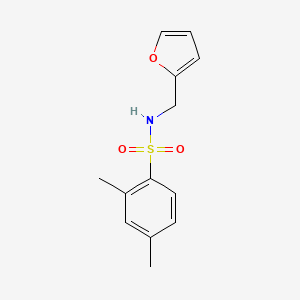

N-(furan-2-ylmethyl)-2,4-dimethylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-(furan-2-ylmethyl)-2,4-dimethylbenzenesulfonamide” is an organic compound containing a furan ring and a sulfonamide group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Sulfonamides are compounds that contain a functional group derived from sulfonic acid (R-SO2-OH) where the hydroxyl group is replaced by an amine .

Synthesis Analysis

While the specific synthesis pathway for “this compound” is not available, similar compounds are often synthesized through condensation reactions . For instance, furan derivatives can be synthesized under microwave-assisted conditions .Chemical Reactions Analysis

The chemical reactivity of “this compound” would likely be influenced by the presence of the furan ring and the sulfonamide group. Furan rings can undergo a variety of reactions, including electrophilic substitution and oxidation . Sulfonamides are known to participate in a wide range of reactions, including hydrolysis, acylation, and displacement reactions .科学的研究の応用

Synthesis and Characterization

N-(furan-2-ylmethyl)-2,4-dimethylbenzenesulfonamide and its derivatives have been explored in various synthetic pathways, showcasing their utility in the construction of complex molecular architectures. For instance, the synthesis of highly substituted N-(furan-3-ylmethylene)benzenesulfonamides through a gold(I)-catalyzed cascade reaction highlights the compound's role in enriching gold carbenoid chemistry and group migration processes (Tao Wang et al., 2014). Similarly, studies on the structure-activity relationship of arylsulfonamide analogs have provided insights into chemical modifications that can enhance the pharmacological properties of such compounds, particularly in the context of cancer therapeutics (J. Mun et al., 2012).

Material Science and Catalysis

In the field of materials science and catalysis, research has been conducted on the assembly of N-O building blocks for high-performance energetic materials using derivatives of this compound. These studies have led to the discovery of molecules with excellent detonation properties, suggesting potential applications as energetic materials (Jiaheng Zhang & J. Shreeve, 2014).

Computational Chemistry

Computational studies have also played a significant role in understanding the properties of this compound derivatives. For example, a detailed computational study of a newly synthesized sulfonamide molecule provided insights into its structural and electronic properties, which can be crucial for further chemical modifications and applications in various fields (P. Murthy et al., 2018).

Safety and Hazards

将来の方向性

作用機序

Target of Action

Compounds with similar structures, such as n-(furan-2-ylmethyl)-1h-indole-3-carboxamide derivatives, have been shown to target theepidermal growth factor receptor (EGFR) . EGFR is a transmembrane protein that is involved in cell growth and differentiation .

Mode of Action

Similar compounds, such as n′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide, have been shown to chelate to metal ions in a mononegative bidentate fashion via the azomethine nitrogen and deprotonated enolized carbonyl oxygen . This interaction could potentially influence the activity of the target protein.

Biochemical Pathways

Compounds targeting egfr, like n-(furan-2-ylmethyl)-1h-indole-3-carboxamide derivatives, can affect multiple cellular pathways, including the mapk, pi3k/akt, and jak/stat signaling pathways . These pathways are involved in cell proliferation, survival, and differentiation .

Result of Action

Compounds that inhibit egfr, such as n-(furan-2-ylmethyl)-1h-indole-3-carboxamide derivatives, have been shown to exhibit potent anticancer activities against several cancer cell lines .

特性

IUPAC Name |

N-(furan-2-ylmethyl)-2,4-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3S/c1-10-5-6-13(11(2)8-10)18(15,16)14-9-12-4-3-7-17-12/h3-8,14H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFWDYBDUJWHDDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NCC2=CC=CO2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(benzylthio)-7-chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2970774.png)

![3-[(5-chloro-2-methoxyphenyl)amino]-N-(1-cyanocyclobutyl)-N-methylpropanamide](/img/structure/B2970778.png)

![8-chloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2H-chromen-2-one](/img/structure/B2970779.png)

![5-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide](/img/structure/B2970785.png)

![3-(4-Ethoxyphenyl)-6-(4-fluorophenyl)-5-(pyridin-3-ylmethylsulfanyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2970789.png)

![1-[(6-Bromonaphthalen-2-yl)oxy]-3-(piperidin-1-yl)propan-2-ol](/img/structure/B2970794.png)